molecular formula C18H19NO B11853831 1,4-Diphenyl-3-propylazetidin-2-one CAS No. 24371-49-1

1,4-Diphenyl-3-propylazetidin-2-one

Cat. No.: B11853831
CAS No.: 24371-49-1
M. Wt: 265.3 g/mol
InChI Key: PBZSIBUXORWFTB-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3-propylazetidin-2-one is an organic compound with the molecular formula C18H19NO It belongs to the class of azetidinones, which are four-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-propylazetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diphenyl-3-propyl-2-azetidinone with suitable reagents can yield the desired compound. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-propylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

1,4-Diphenyl-3-propylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diphenyl-3-propylazetidin-2-one involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diphenyl-3-methylazetidin-2-one
  • 1-ethyl-3-methyl-4-phenylazetidin-2-one
  • 3,4-dimethyl-2-azetidinone

Uniqueness

1,4-Diphenyl-3-propylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 3-position and diphenyl groups at the 1 and 4 positions contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

24371-49-1

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1,4-diphenyl-3-propylazetidin-2-one

InChI

InChI=1S/C18H19NO/c1-2-9-16-17(14-10-5-3-6-11-14)19(18(16)20)15-12-7-4-8-13-15/h3-8,10-13,16-17H,2,9H2,1H3

InChI Key

PBZSIBUXORWFTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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